molecular formula C7H9BrClN3 B12976483 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide

1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide

Cat. No.: B12976483
M. Wt: 250.52 g/mol
InChI Key: WHDJOVDWVYKXAC-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is a cyclopropane-containing amine derivative with a 5-chloropyrimidinyl substituent. As a hydrobromide salt, it consists of the protonated amine base paired with a bromide counterion. The compound is structurally characterized by a strained cyclopropane ring fused to an amine group, which is further substituted by a chlorinated pyrimidine moiety.

Properties

Molecular Formula

C7H9BrClN3

Molecular Weight

250.52 g/mol

IUPAC Name

1-(5-chloropyrimidin-2-yl)cyclopropan-1-amine;hydrobromide

InChI

InChI=1S/C7H8ClN3.BrH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H

InChI Key

WHDJOVDWVYKXAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=N2)Cl)N.Br

Origin of Product

United States

Preparation Methods

Example Reaction Conditions

Parameter Typical Value
Solvent Acetonitrile or DMF
Base Triethylamine or potassium carbonate
Temperature 80°C to 110°C
Reaction Time 12 to 24 hours
Yield 70% to 90% (depending on conditions)

Formation of Hydrobromide Salt

After obtaining the free base 1-(5-chloropyrimidin-2-yl)cyclopropanamine, conversion to the hydrobromide salt is performed to improve compound stability, solubility, and handling.

  • Procedure: The free amine is treated with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or ethyl acetate.
  • Isolation: The hydrobromide salt typically precipitates out or can be isolated by solvent evaporation and recrystallization.
  • Purity: The salt form is often characterized by melting point, NMR, and elemental analysis to confirm identity and purity.

Research Findings and Optimization

  • Yield optimization: Studies show that reaction yields improve with controlled temperature and stoichiometry of reagents. Excess amine or base can drive the substitution to completion.
  • Microwave-assisted synthesis: Some pyrimidine derivatives benefit from microwave irradiation to reduce reaction times and improve yields, though this is less documented specifically for cyclopropanamine derivatives.
  • Purification: Column chromatography on silica gel using ethyl acetate or mixtures with hexane is common for purification of intermediates and final products.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Notes
5-Chloropyrimidine synthesis Halogenation or purchase Commercially available Starting material
Cyclopropanamine substitution Cyclopropanamine, triethylamine, acetonitrile, 80-110°C, 12-24 h 70-90% yield Nucleophilic aromatic substitution
Hydrobromide salt formation Hydrobromic acid, ethanol or ethyl acetate High purity salt Improves stability and solubility

Chemical Reactions Analysis

1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide has potential as a therapeutic agent. Its structure allows for the exploration of various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in drug development. For instance, it may serve as an inhibitor of NAPE-PLD, an enzyme involved in lipid metabolism, which has implications in neurobiology and cancer research .
  • Receptor Interaction : The compound's ability to interact with biological receptors could lead to the development of novel drugs targeting specific pathways in diseases such as cancer and neurodegenerative disorders.

Biological Studies

The compound is also valuable in biological research settings:

  • Cellular Studies : In vitro studies have shown that derivatives of this compound can affect cellular processes, including apoptosis and cellular signaling pathways. For example, modifications to its structure have led to compounds that significantly impact neuronal cell behavior .
  • Animal Models : Preliminary studies using animal models suggest that these compounds can influence emotional behavior and stress responses, indicating their potential use in psychiatric research .

Case Study 1: NAPE-PLD Inhibition

A study focusing on the structure–activity relationship (SAR) of pyrimidine derivatives identified a close analog of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine as a potent inhibitor of NAPE-PLD. This compound demonstrated nanomolar potency and favorable drug-like properties, suggesting its potential as a pharmacological tool for investigating lipid metabolism in vivo .

Case Study 2: Emotional Behavior Modulation

Research involving the administration of modified derivatives in animal models revealed significant effects on emotional behavior through modulation of the hypothalamus-pituitary-adrenal axis. These findings highlight the compound's potential role in developing treatments for anxiety and depression .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Hydrochloride
  • CAS : 2055841-13-7
  • Molecular Formula : C₇H₉BrClN₃
  • Molar Mass : 250.52 g/mol
  • Key Differences :
    • Bromine replaces chlorine at the pyrimidine 5-position.
    • Hydrochloride salt instead of hydrobromide.
    • The bromine atom increases molecular weight and may alter electronic properties (e.g., lipophilicity) compared to the chloro analog. This substitution could influence binding affinity in receptor-ligand interactions .

Counterion Variants

1-(5-Chloropyrimidin-2-yl)cyclopropanamine Hydrochloride
  • CAS : 1443468-17-4
  • Molecular Formula : C₇H₈ClN₃·HCl
  • Molar Mass : 214.09 g/mol (calculated)
  • Key Differences: Chloride counterion instead of bromide. its hydrochloride counterparts .

Ring-Size Analogs

1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine
  • CAS : 1876622-45-5
  • Molecular Formula : C₈H₉ClN₄
  • Molar Mass : 196.64 g/mol (base)
  • Key Differences: Cyclobutane ring replaces cyclopropane. The absence of a salt form may limit solubility in polar solvents compared to ionic hydrobromide/hydrochloride derivatives .

Functional Group Variants

1-(Trifluoromethyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₄H₆F₃N·HCl
  • Key Differences :
    • Trifluoromethyl (-CF₃) group replaces the 5-chloropyrimidinyl moiety.
    • The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability, a common strategy in drug design.
    • Synthesis follows similar amine salt formation protocols, but yields and reaction conditions may vary .

Comparative Data Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Salt Key Substituent Notes
1-(5-Chloropyrimidin-2-yl)cyclopropanamine HBr 1422422-90-9 (base) C₇H₈ClN₃·HBr 250.36 HBr 5-Cl, cyclopropane 1 supplier; higher solubility?
1-(5-Bromopyrimidin-2-yl)cyclopropanamine HCl 2055841-13-7 C₇H₉BrClN₃ 250.52 HCl 5-Br, cyclopropane Bromine increases lipophilicity
1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine 1876622-45-5 C₈H₉ClN₄ 196.64 None 5-Cl, cyclobutane Reduced ring strain
1-(Trifluoromethyl)cyclopropanamine HCl N/A C₄H₆F₃N·HCl 154.56 HCl -CF₃, cyclopropane Enhanced metabolic stability

Research Implications and Limitations

  • Structural Impact : The cyclopropane ring’s strain may enhance reactivity but reduce stability compared to cyclobutane analogs. Halogen and counterion choices critically influence physicochemical properties (e.g., solubility, bioavailability) .
  • Data Gaps : Direct comparative data on solubility, stability, and biological activity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is a nitrogen-containing heterocyclic compound notable for its unique structure, which combines a chlorinated pyrimidine ring with a cyclopropanamine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor in various biological pathways.

Chemical Structure and Properties

The molecular formula of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is C8_{8}H9_{9}ClN2_{2}·HBr, with a molecular weight of approximately 173.61 g/mol. Its structural features include:

  • Chloropyrimidine Ring : Substituted at the 5-position with chlorine, which enhances its reactivity.
  • Cyclopropanamine Moiety : A three-membered carbon structure that contributes to the compound's unique reactivity profile.

The biological activity of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide can be attributed to its ability to interact with various biological targets. The chlorine atom in the pyrimidine ring can participate in nucleophilic substitution reactions, while the amine group acts as a nucleophile in diverse chemical reactions. This dual functionality allows the compound to potentially inhibit key enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(5-Chloropyrimidin-2-yl)cyclopropanamine exhibit significant antimicrobial properties. For example:

  • In vitro Studies : The compound has been evaluated against various bacterial strains, demonstrating activity against both Gram-positive and Gram-negative bacteria.
  • Comparison with Related Compounds : A study comparing structural analogs revealed that variations in halogen substitution (e.g., chlorine vs. fluorine) significantly affect biological activity profiles.
Compound NameStructural FeaturesAntimicrobial Activity
1-(4-Chloropyrimidin-2-yl)cyclopropanamineChlorine at 4-positionDifferent activity profile
1-(5-Fluoropyrimidin-2-yl)cyclopropanamineFluorine instead of chlorineVariations in potency
1-(3-Chloropyridin-2-yl)cyclopropanaminePyridine instead of pyrimidineAltered spectrum of activity

Antiproliferative Activity

The antiproliferative effects of this compound have also been explored, particularly against cancer cell lines. Preliminary studies suggest that it may inhibit cell growth through mechanisms involving interference with cellular signaling pathways.

Case Studies

  • Dual Inhibition of Kinases : Recent research identified novel pyrimidine derivatives that act as dual inhibitors of plasmodial kinases, which are critical targets for malaria treatment. The study highlighted the structural similarities between these derivatives and 1-(5-Chloropyrimidin-2-yl)cyclopropanamine, suggesting potential applications in antimalarial therapies .
  • Structure–Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on related compounds, revealing that specific modifications to the pyrimidine ring can enhance inhibitory potency against various targets, including NAPE-PLD, an enzyme linked to lipid signaling pathways .

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